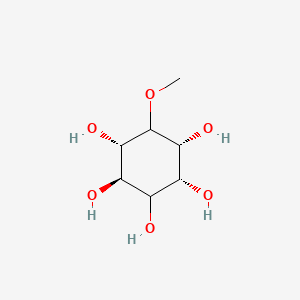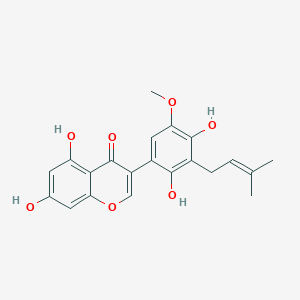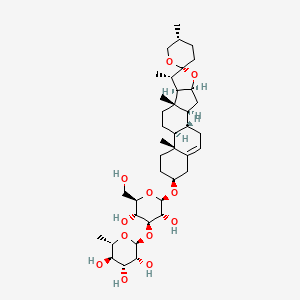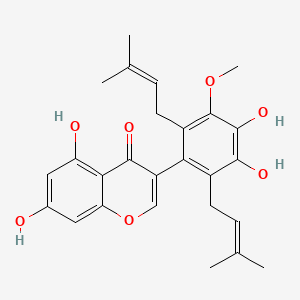
四氢帕玛碱
描述
Tetrahydropalmatine is an isoquinoline alkaloid primarily found in the Corydalis genus and Stephania rotunda . This compound has been traditionally used in Chinese herbal medicine for its analgesic, sedative, and muscle relaxant properties . It has gained attention in modern pharmacology for its potential therapeutic applications, including the treatment of drug addiction and heart disease .
科学研究应用
Tetrahydropalmatine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.
Medicine: Investigated for its potential in treating drug addiction, particularly cocaine and opiate addiction.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
作用机制
Tetrahydropalmatine exerts its effects primarily through interaction with neurotransmitter receptors. It acts as an antagonist at dopamine D1 and D2 receptors, which helps in modulating dopamine levels in the brain. This action is beneficial in reducing the rewarding effects of addictive substances. Additionally, tetrahydropalmatine interacts with alpha-adrenergic and serotonin receptors, contributing to its sedative and muscle relaxant properties .
Similar Compounds:
Dehydrocorydaline: An oxidized form of tetrahydropalmatine with similar pharmacological properties.
Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.
Palmatine: Shares structural similarities and exhibits antimicrobial and anti-inflammatory activities.
Uniqueness: Tetrahydropalmatine is unique due to its broad spectrum of pharmacological activities, particularly its ability to modulate dopamine receptors, which is not as pronounced in similar compounds like berberine and palmatine .
安全和危害
When handling Tetrahydropalmatine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
生化分析
Biochemical Properties
Tetrahydropalmatine has diverse pharmacological activities, including anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .
Cellular Effects
Tetrahydropalmatine influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes it affects and the mechanisms by which it does so are still being studied .
Molecular Mechanism
The molecular mechanism of action of Tetrahydropalmatine is complex and involves multiple pathways. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being researched .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydropalmatine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tetrahydropalmatine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tetrahydropalmatine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being researched .
Transport and Distribution
Tetrahydropalmatine is transported and distributed within cells and tissues in ways that are still being studied . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Tetrahydropalmatine and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydropalmatine can be synthesized through several methods. One common synthetic route involves the reduction of dehydrocorydaline using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields tetrahydropalmatine as the primary product .
Industrial Production Methods: Industrial production of tetrahydropalmatine often involves the extraction from natural sources such as Corydalis yanhusuo. The extraction process includes maceration of the plant material in ethanol, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques to isolate tetrahydropalmatine .
化学反应分析
Types of Reactions: Tetrahydropalmatine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydrocorydaline.
Reduction: Reduction of dehydrocorydaline yields tetrahydropalmatine.
Substitution: Methoxy groups in tetrahydropalmatine can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for methoxy group substitution.
Major Products:
Oxidation: Dehydrocorydaline.
Reduction: Tetrahydropalmatine.
Substitution: Various substituted isoquinoline derivatives.
属性
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864207 | |
| Record name | Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2934-97-6 | |
| Record name | (±)-Tetrahydropalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corydalis B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROPALMATINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)


